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Compound of Interest

Compound Name: 5-Methoxytetradecane

Cat. No.: B15403042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

5-methoxytetradecane, a long-chain aliphatic ether. The synthesis of such molecules is of

interest in various fields, including the development of novel drug delivery systems, specialized

lubricants, and as inert tracers in biological systems. This document outlines the core synthetic

strategies, provides detailed experimental protocols based on established methodologies, and

presents the expected quantitative data in a structured format.

Core Synthesis Strategy: The Williamson Ether
Synthesis
The most direct and widely applicable method for the synthesis of asymmetrical ethers like 5-
methoxytetradecane is the Williamson ether synthesis. This robust S\textsubscript{N}2

reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][2][3] For the

preparation of 5-methoxytetradecane, two principal disconnection approaches are viable,

each with its own strategic considerations regarding starting material availability and potential

side reactions.

Pathway A: Reaction of sodium tetradecan-5-oxide with a methyl halide. Pathway B: Reaction

of sodium methoxide with a 5-halotetradecane.
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Due to the nature of the S\textsubscript{N}2 mechanism, which is sensitive to steric hindrance,

Pathway A is generally preferred as it involves a primary alkyl halide (methyl halide), which is

highly reactive and less prone to elimination side reactions.[1][4] Pathway B, involving a

secondary alkyl halide, may result in lower yields due to competing E2 elimination reactions.[4]

Proposed Synthesis Pathways and Experimental
Protocols
While specific literature detailing the synthesis of 5-methoxytetradecane is not readily

available, the following protocols are based on well-established procedures for the Williamson

ether synthesis of analogous long-chain ethers.[1][5]

Pathway A: From Tetradecan-5-ol and a Methyl Halide
This pathway involves the deprotonation of tetradecan-5-ol to form the corresponding alkoxide,

followed by reaction with a methyl halide.

Step 1: Formation of Sodium Tetradecan-5-oxide

A solution of tetradecan-5-ol in a suitable aprotic polar solvent, such as tetrahydrofuran (THF)

or N,N-dimethylformamide (DMF), is treated with a strong base to generate the alkoxide.

Sodium hydride (NaH) is a common and effective choice for this deprotonation.[1]

Step 2: Reaction with Methyl Halide

The resulting sodium tetradecan-5-oxide is then reacted in situ with a methyl halide, typically

methyl iodide (CH\textsubscript{3}I), which serves as the electrophile in the S\textsubscript{N}2

reaction.

Tetradecan-5-ol Sodium Tetradecan-5-oxide  NaH, THF

5-Methoxytetradecane

  CH3I

Methyl Iodide
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Diagram 1: Synthesis Pathway A.

Detailed Experimental Protocol (Pathway A):

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tetradecan-5-ol (1 equivalent).

Dissolve the alcohol in anhydrous THF.

Addition of Base: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral

oil) portion-wise to the stirred solution at 0 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour, or until the

evolution of hydrogen gas ceases.

Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2

equivalents) dropwise via a syringe.

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature and quench any excess

sodium hydride by the slow addition of water. Partition the mixture between diethyl ether and

water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure

5-methoxytetradecane.

Pathway B: From 5-Halotetradecane and Sodium
Methoxide
This alternative pathway involves the reaction of a secondary alkyl halide with sodium

methoxide.

Step 1: Synthesis of 5-Halotetradecane
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Tetradecan-5-ol can be converted to 5-bromotetradecane or 5-chlorotetradecane using

standard halogenating agents such as phosphorus tribromide (PBr\textsubscript{3}) or thionyl

chloride (SOCl\textsubscript{2}).

Step 2: Reaction with Sodium Methoxide

The synthesized 5-halotetradecane is then reacted with a solution of sodium methoxide in

methanol or a polar aprotic solvent.

Tetradecan-5-ol 5-Bromotetradecane  PBr3

5-Methoxytetradecane

  NaOCH3, DMF

Sodium Methoxide

Click to download full resolution via product page

Diagram 2: Synthesis Pathway B.

Detailed Experimental Protocol (Pathway B):

Halogenation: In a round-bottom flask, cool a solution of tetradecan-5-ol (1 equivalent) in a

suitable solvent to 0 °C. Slowly add phosphorus tribromide (0.4 equivalents) dropwise with

stirring. After the addition, allow the reaction to proceed at room temperature for several

hours until completion (monitored by TLC).

Work-up of Halide: Pour the reaction mixture over ice and extract the product with diethyl

ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry

over anhydrous magnesium sulfate.

Purification of Halide: Remove the solvent in vacuo to yield crude 5-bromotetradecane,

which can be used in the next step without further purification or purified by distillation under

reduced pressure.

Ether Formation: In a separate flask, prepare a solution of sodium methoxide (1.5

equivalents) in anhydrous DMF. Add the 5-bromotetradecane (1 equivalent) to this solution.
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Reaction: Heat the mixture to 50-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

Final Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with

diethyl ether. Wash the combined organic extracts with water and brine, and dry over

anhydrous sodium sulfate. After solvent removal, purify the crude 5-methoxytetradecane by

column chromatography.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis

pathways. Please note that yields are estimates based on typical Williamson ether syntheses

and may vary.

Parameter Pathway A Pathway B

Starting Alcohol Tetradecan-5-ol Tetradecan-5-ol

Primary Reagent Sodium Hydride Phosphorus Tribromide

Alkylating/Alkoxide Agent Methyl Iodide Sodium Methoxide

Solvent THF or DMF
Diethyl Ether (Step 1), DMF

(Step 2)

Reaction Temperature 0 °C to Reflux 0 °C to 70 °C

Typical Reaction Time 4-8 hours 10-16 hours (total)

Estimated Yield 70-90% 40-60%

Primary Purification Method Column Chromatography Column Chromatography

Characterization of 5-Methoxytetradecane
The final product should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect a singlet for the methoxy protons (-OCH\textsubscript{3}) around δ 3.3-

3.4 ppm. A multiplet corresponding to the proton on the carbon bearing the ether oxygen (-
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CH-O-) would appear further downfield. The remaining alkyl protons will appear as a

complex set of multiplets in the upfield region.

¹³C NMR: The carbon of the methoxy group should appear around 55-60 ppm. The carbon

atom attached to the oxygen in the tetradecane chain will be significantly downfield

compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy: The most characteristic feature will be a strong C-O stretching

vibration in the region of 1070-1150 cm⁻¹. The absence of a broad O-H stretch from the

starting alcohol (around 3200-3600 cm⁻¹) would indicate the completion of the reaction.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of 5-methoxytetradecane
(C\textsubscript{15}H\textsubscript{32}O, MW = 228.42 g/mol ).

Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of

5-methoxytetradecane. While Pathway A, utilizing a methyl halide and the alkoxide of

tetradecan-5-ol, is theoretically more efficient due to the nature of the S\textsubscript{N}2

reaction, both pathways presented in this guide offer viable routes to the target molecule. The

provided protocols, based on established chemical principles, serve as a detailed guide for

researchers in the synthesis of this and similar long-chain ethers. Careful control of reaction

conditions and appropriate purification techniques are crucial for obtaining a high yield of the

desired product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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